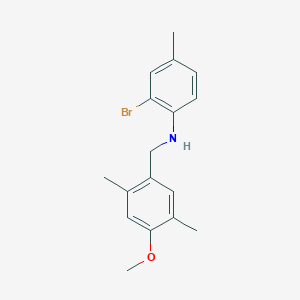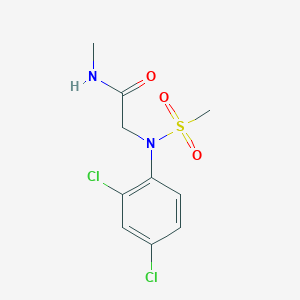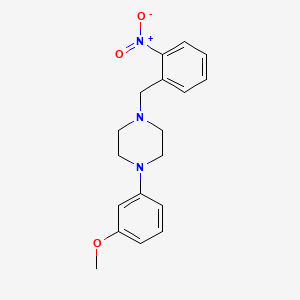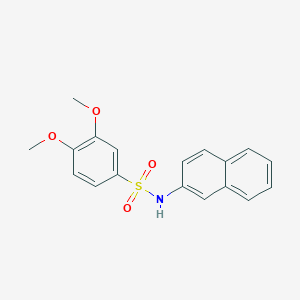
(2-bromo-4-methylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-bromo-4-methylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as BAM-15 and has been found to have several biochemical and physiological effects.
科学研究应用
BAM-15 has been used in various scientific research applications. It has been found to have anti-tumor properties and has been used to inhibit the growth of cancer cells. It has also been found to have neuroprotective properties and has been used to protect neuronal cells from oxidative stress. BAM-15 has been used to study the mechanism of action of uncoupling proteins and has been found to activate these proteins. It has been used to study the effects of mitochondrial uncoupling on metabolic pathways and has been found to alter the metabolic rate of cells.
作用机制
BAM-15 acts as an uncoupling agent by disrupting the proton gradient across the mitochondrial inner membrane. This leads to the uncoupling of oxidative phosphorylation from ATP synthesis, resulting in the dissipation of energy as heat. BAM-15 has been found to activate uncoupling proteins, which are responsible for the regulation of mitochondrial uncoupling.
Biochemical and Physiological Effects:
BAM-15 has been found to have several biochemical and physiological effects. It has been found to increase oxygen consumption and decrease ATP levels in cells. It has also been found to induce mitochondrial swelling and cytochrome c release. BAM-15 has been found to have anti-tumor properties and has been used to inhibit the growth of cancer cells. It has also been found to have neuroprotective properties and has been used to protect neuronal cells from oxidative stress.
实验室实验的优点和局限性
BAM-15 has several advantages for lab experiments. It is a potent uncoupling agent and can be used to study the effects of mitochondrial uncoupling on metabolic pathways. It is also a useful tool for studying the mechanism of action of uncoupling proteins. However, BAM-15 has some limitations for lab experiments. It is toxic at high concentrations and can induce cell death. It is also not suitable for in vivo studies as it cannot cross the blood-brain barrier.
未来方向
There are several future directions for BAM-15 research. It can be used to study the effects of mitochondrial uncoupling on various metabolic pathways. It can also be used to study the role of uncoupling proteins in various physiological processes. BAM-15 can be modified to improve its potency and selectivity. It can also be used in combination with other drugs to enhance its therapeutic potential.
Conclusion:
In conclusion, (2-bromo-4-methylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine is a chemical compound that has been synthesized for various scientific research applications. It acts as an uncoupling agent and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and has several future directions for research. BAM-15 is a useful tool for studying mitochondrial uncoupling and has the potential to be developed into a therapeutic agent.
合成方法
The synthesis of BAM-15 involves the reaction of 2-bromo-4-methylphenylamine with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
属性
IUPAC Name |
2-bromo-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-11-5-6-16(15(18)7-11)19-10-14-8-13(3)17(20-4)9-12(14)2/h5-9,19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZPBJUMCLCTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=C(C(=C2)C)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-methoxy-2,5-dimethylbenzyl)-4-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5770082.png)

![methyl {[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5770096.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5770100.png)

![2-(4-chlorophenyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5770118.png)

![1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole](/img/structure/B5770135.png)

![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
![2,4-dimethoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5770156.png)
![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)